Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H34N4O4 and its molecular weight is 478.593. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydropyrimidine core, which is known for its potential therapeutic applications. The structural components of this compound suggest various mechanisms of action that may contribute to its biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C26H32N4O4, with a molecular weight of approximately 452.56 g/mol. Its structure includes:
- Tetrahydropyrimidine ring : Provides a scaffold for biological activity.
- Piperazine moiety : Known for enhancing pharmacological properties.
- Methoxy and ethylphenyl substitutions : Potentially influence receptor binding and activity.
The biological activity of this compound is likely mediated through interactions with various biological targets. These interactions may include:
- Receptor Binding : The piperazine ring can facilitate binding to neurotransmitter receptors, potentially affecting central nervous system functions.
- Enzyme Inhibition : The tetrahydropyrimidine structure may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine component is often associated with serotonin receptor modulation, which could contribute to mood regulation.
Anticancer Properties
Studies have shown that derivatives of tetrahydropyrimidines possess cytotoxic effects against various cancer cell lines. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by blocking cell cycle progression.
Antimicrobial Activity
Compounds with similar functional groups have demonstrated antimicrobial properties against a range of pathogens. The effectiveness is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
A review of the literature reveals several studies exploring the biological activity of related compounds:
- Antidepressant Activity : A study highlighted the potential for piperazine derivatives to act as serotonin reuptake inhibitors (SRIs), suggesting similar mechanisms might be applicable to our compound .
- Antitumor Activity : Research on related tetrahydropyrimidine derivatives indicated significant cytotoxicity against breast cancer cell lines (IC50 values below 10 µM) . This suggests that our compound could have comparable effects worth investigating.
- Antimicrobial Efficacy : A comparative study showed that compounds with methoxy and ethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-4-19-6-8-20(9-7-19)25-24(26(32)35-5-2)23(28-27(33)29-25)18-30-14-16-31(17-15-30)21-10-12-22(34-3)13-11-21/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXDVNBASNHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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